(2R)-2-(3-methylphenyl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(2R)-2-(3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15N/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3/t11-/m1/s1 |
InChI Key |
UUTBSNFHBOVJLI-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2CCCN2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2 |
Origin of Product |
United States |
Application of 2r 2 3 Methylphenyl Pyrrolidine and Its Derivatives in Asymmetric Catalysis
Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Pyrrolidine-based structures, in particular, have been extensively studied and utilized due to their unique catalytic capabilities.
(2R)-2-(3-methylphenyl)pyrrolidine belongs to the class of cyclic secondary amines, a cornerstone of organocatalysis. wikipedia.org The pyrrolidine (B122466) ring is a fundamental structural motif found in the natural amino acid proline, which is considered a foundational organocatalyst. wikipedia.org Proline and its derivatives catalyze reactions by forming nucleophilic enamines or electrophilic iminium ions as key intermediates. wikipedia.org The chirality of the pyrrolidine catalyst, such as in derivatives of this compound, enables the synthesis of a specific enantiomer of the product. wikipedia.org Modifications to the basic pyrrolidine structure, including the introduction of aryl groups as seen in this compound, are a common strategy to enhance enantioselectivity and reactivity. wikipedia.orgnih.gov These modifications can fine-tune the steric and electronic properties of the catalyst, influencing the transition state of the reaction. nih.gov
Derivatives of this compound are effective organocatalysts for the asymmetric Michael addition, a crucial carbon-carbon bond-forming reaction. This reaction typically involves the conjugate addition of a nucleophile, such as an aldehyde or ketone, to an α,β-unsaturated compound like a nitroolefin. researchgate.net The secondary amine of the pyrrolidine catalyst reacts with the carbonyl compound to form an enamine intermediate. This enamine then attacks the nitroolefin in a stereocontrolled manner, dictated by the chiral environment of the catalyst.
Research has demonstrated that bifunctional pyrrolidine-based organocatalysts, which possess both a nucleophilic amine site and a hydrogen-bond-donating group, can exhibit high catalytic efficiency and stereoselectivity. researchgate.net For instance, novel pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving high diastereomeric ratios and enantiomeric excesses. researchgate.net The development of such catalysts is a key area of research for synthesizing valuable chiral molecules, including precursors to β-substituted GABA derivatives. mdpi.com
| Catalyst Type | Reactants | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Pyrrolidine-based organocatalyst | Aldehydes and Nitroolefins | γ-nitro aldehydes | up to 98:2 | up to 97% | researchgate.net |
| Pyrrolidine-based organocatalyst | Ketones and Nitroolefins | γ-nitro ketones | up to 98:2 | up to 99% | researchgate.net |
| (S)-Diphenylprolinol silyl (B83357) ether | Acetaldehyde and Nitroolefins | Substituted γ-nitroaldehydes | - | - | mdpi.com |
The asymmetric aldol (B89426) reaction is another fundamental carbon-carbon bond-forming reaction where pyrrolidine-derived organocatalysts have made a significant impact. wikipedia.org In these reactions, the catalyst activates a ketone or aldehyde donor to form an enamine, which then adds to an aldehyde acceptor. wikipedia.org The proline-catalyzed aldol reaction often proceeds through a six-membered enamine transition state, where the stereochemical outcome is precisely controlled. wikipedia.org
Derivatives of this compound can be incorporated into more complex catalyst structures, such as di- and tripeptides, to enhance performance in aldol reactions. nih.gov The design of these catalysts often focuses on creating a well-defined hydrogen-bonding network to organize the substrates in the transition state, leading to high enantioselectivity. nih.gov For example, bifunctional prolinamide-based organocatalysts have been developed that leverage hydrogen bonding to achieve good results in asymmetric aldol reactions. nih.gov The immobilization of proline-derived catalysts on solid supports like mesoporous silica (B1680970) represents a strategy to create reusable and environmentally friendly catalytic systems for aldol reactions. mdpi.com
| Catalyst | Reactants | Enantioselectivity (ee) | Reference |
| H-Pro-Gly-D-Ala-OH | Isatins and Acetone | up to 97% | nih.gov |
| (S)-proline conjugated with 2-hydroxy-3-aminopinanes | Aldehyde and Acetone (in water) | Good | nih.gov |
| Proline-threonine dipeptide | Aldehydes and Acetone | High | nih.gov |
The high degree of stereocontrol achieved in reactions catalyzed by this compound derivatives is often attributed to the formation of well-ordered transition states stabilized by noncovalent interactions, particularly hydrogen bonds. nih.gov In many proline-catalyzed reactions, the zwitterionic character of the catalyst and hydrogen bonding play a crucial role in determining the reaction's outcome. wikipedia.org
Bifunctional catalysts, which contain a hydrogen-bond donor (HBD) group in addition to the pyrrolidine amine, rely on these networks of attractive noncovalent interactions to impart enantioselectivity. nih.gov The HBD group, which can be a urea, thiourea, or squaramide moiety, can interact with the electrophile, orienting it for a stereoselective attack by the enamine intermediate. nih.gov The presence of substituents on the aryl pyrrolidine structure, such as the methyl group in this compound, can impose conformational restrictions that limit flexibility and enhance selectivity. nih.gov The synergistic effects of the pyrrolidine scaffold, the HBD core, and substituents on the catalyst are crucial for its performance and are a subject of detailed study. nih.gov The geometry of the hydrogen bridge can influence the nature of the bonding, which can be predominantly covalent or electrostatic. nih.gov
Chiral Ligands for Transition Metal Catalysis
Beyond organocatalysis, the chiral framework of this compound is a valuable component in the design of ligands for asymmetric transition metal catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical course of a reaction.
Pyrrolidine-based ligands containing both a phosphorus (P) and a nitrogen (N) donor atom, known as P-N ligands, are a prominent class of ligands for asymmetric hydrogenation. In these reactions, a metal complex, often containing rhodium (Rh) or cobalt (Co), catalyzes the addition of hydrogen across a double bond, creating one or two new stereocenters with high enantioselectivity.
Cobalt-catalyzed asymmetric hydrofunctionalization of olefins has become an efficient method for creating C(sp³)–C(sp³) bonds. nih.gov For instance, a cobalt-hydride catalyzed asymmetric hydromethylation of 3-pyrrolines has been developed using a modified bisoxazoline (BOX) ligand, converting prochiral starting materials into valuable enantioenriched 3-methylpyrrolidine (B1584470) derivatives. nih.gov This highlights the potential of using metal catalysts with chiral ligands to achieve remote stereocontrol on pyrrolidine-containing molecules. nih.gov While specific examples detailing P-N ligands derived directly from this compound in Rh- or Co-catalyzed hydrogenation are highly specialized, the general principle involves the synthesis of chiral N-heterocycles through metal-catalyzed processes. organic-chemistry.org The development of catalyst-tuned reactions allows for divergent synthesis, where a cobalt catalyst might yield one regioisomer while a nickel catalyst yields another from the same starting material, demonstrating the power of metal-ligand combinations. organic-chemistry.org
Pyrrolidine-Based Ligands in Palladium-Catalyzed Allylic Alkylations
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and versatile method for constructing stereogenic centers and forming various carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govthieme-connect.de The effectiveness of this reaction heavily relies on the design of the chiral ligand, which controls the enantioselectivity of the transformation. Pyrrolidine-based structures are integral to some of the most successful ligand classes used in Pd-AAA, such as the phosphinooxazoline (PHOX) and Trost-type ligands. nih.gov
The fundamental mechanism of Pd-AAA involves the formation of a π-allylpalladium intermediate. The chiral ligand creates a specific asymmetric environment around the metal center, which dictates the facial selectivity of the nucleophilic attack on the allyl fragment. thieme-connect.de Ligands incorporating a pyrrolidine ring, often derived from readily available sources like (S)-proline, can effectively impart this chirality. lookchem.com For instance, bidentate oxazoline (B21484) ferrocene (B1249389) compounds have been employed as chiral ligands in palladium-catalyzed allylic alkylation of substrates like rac-1,3-diphenylprop-2-enyl acetate (B1210297) with dimethyl malonate, proceeding smoothly to generate the desired products. mdpi.com
The development of single-component, air-stable Pd(0) precatalysts has been a significant advance, addressing issues of reproducibility and high catalyst loadings often associated with in situ generated catalysts. nih.gov These precatalysts, incorporating privileged ligands like the Trost and PHOX types, demonstrate high reactivity and selectivity at low palladium loadings in a variety of AAA reactions, including challenging decarboxylative processes. nih.gov The success of these reactions underscores the importance of the ligand architecture, where the pyrrolidine unit often plays a crucial role in establishing the chiral pocket.
Pyrroles themselves can act as competent nucleophiles in Pd-catalyzed AAA with meso electrophiles, leading to products in high yield and enantiopurity as single regio- and diastereomers. nih.gov This strategy has been applied to the synthesis of pyrrole-containing nucleoside analogues, highlighting the synthetic utility of the method. nih.gov
Table 1: Examples of Pyrrolidine-Containing Ligands in Pd-Catalyzed AAA This table is representative of the types of data found in the cited literature and is for illustrative purposes.
| Ligand Type | Electrophile | Nucleophile | Yield (%) | ee (%) | Reference |
| Trost Ligand Analog | Allyl (2-phenyl-cyclohexyl)carbonate | (Decarboxylative) | 77 | 83 | nih.gov |
| Oxazoline Ferrocene | rac-1,3-diphenylprop-2-enyl acetate | Dimethyl malonate | High | High | mdpi.com |
| PHOX-type Ligand | (E)-1,3-diphenylallyl acetate | Malonate derivative | >95 | >98 | nih.gov |
Pyrrolidinyl Ferrocene-Containing Ligands in Asymmetric Catalysis
Ferrocene-based compounds are highly valued as scaffolds for chiral ligands due to their unique structural properties. mdpi.com The introduction of substituents onto the cyclopentadienyl (B1206354) (Cp) rings creates planar chirality, which, when combined with central or axial chirality, leads to highly effective and stereodirecting ligands. mdpi.commdpi.com The incorporation of a chiral pyrrolidine unit into a ferrocene backbone is a well-established strategy for creating powerful ligands for a range of asymmetric transformations. mdpi.comresearchgate.net
These pyrrolidinyl ferrocene-containing ligands have proven particularly proficient in rhodium-catalyzed asymmetric hydrogenation of olefins, such as dehydroamino acid esters and α-aryl enamides. mdpi.comnih.gov For example, a BINOL-substituted phosphine-phosphoramidite ligand featuring a pyrrolidine-substituted ferrocene motif achieved excellent enantioselectivities, up to >99.9% ee. mdpi.comnih.gov This high level of induction is attributed to the combination of planar, central, and axial chirality elements within the ligand structure. mdpi.com
In addition to hydrogenation, these ligands have been applied in palladium-catalyzed allylic alkylation. researchgate.net Ferrocene-phosphinamine ligands, synthesized from a ferrocenepyrrolidine precursor, have been used in the reaction of 1,3-diphenylprop-2-enyl acetate with dimethyl malonate, affording enantioselectivities up to 77% ee. researchgate.net Similarly, bidentate oxazoline ferrocene ligands have shown high efficiency in Pd-catalyzed allylic alkylation reactions. mdpi.com
The synthesis of these complex ligands often starts from an enantiomerically pure ferrocenepyrrolidine, which is then elaborated through diastereoselective ortho-metalation and subsequent functionalization. mdpi.comresearchgate.net This modular approach allows for the systematic tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction.
Chiral 2,2'-Bispyrrolidine-Based Ligands in Asymmetric Aryl Transfer Reactions
C₂-symmetric chiral diamines are a privileged class of ligands in asymmetric synthesis, valued for their ability to form well-defined and rigid chelate complexes with metal centers. researchgate.net Among these, chiral 2,2'-bispyrrolidine and its derivatives have been successfully employed as ligands or organocatalysts in numerous asymmetric reactions. researchgate.netnih.gov The trans-2,5-disubstituted pyrrolidine scaffold, in particular, is a key structural motif in this class. nih.gov
In the context of aryl transfer reactions, chiral 2,2'-bispyrrolidine-based salan ligands have been prepared and applied to the asymmetric addition of arylboronic acids to aldehydes. researchgate.net These reactions generate chiral diarylmethanols, important building blocks in organic synthesis, with high yields and moderate to good enantioselectivities (up to 83% ee). researchgate.net The salan ligand, featuring a C₂-symmetric 2,2'-bispyrrolidine backbone, coordinates to a metal center, creating a chiral environment that directs the enantioselective transfer of the aryl group from the boronic acid to the aldehyde. researchgate.net
The synthesis of these ligands often originates from readily available chiral starting materials, such as (S)-proline or tartaric acid. lookchem.commdpi.com The rigid C₂-symmetric backbone of the 2,2'-bispyrrolidine unit is crucial for achieving high levels of stereocontrol by restricting the conformational flexibility of the metal complex and creating a well-defined chiral pocket.
Role of Chiral-at-Metal Catalysts Incorporating Pyrrolidine Derivatives
A fascinating strategy in asymmetric catalysis involves the use of "chiral-at-metal" catalysts. In this approach, the chirality of the catalytic system originates not from a chiral ligand in the traditional sense, but from the stereogenic arrangement of achiral ligands around the metal center. nih.govrsc.org The metal itself becomes the sole stereogenic center. nih.gov The primary challenge is to ensure that this metal-centered configuration is stable and does not racemize during the catalytic cycle. nih.gov
This stability can be achieved by using inert, multidentate ligands that lock the metal into a specific, helical geometry. acs.orgrsc.org Pyrrolidine derivatives have played a role in the development of this field. For instance, a chiral pyrrolidine can be used as a chiral auxiliary to resolve a racemic mixture of a chiral-at-metal complex. The auxiliary coordinates to the racemic metal complex, forming a mixture of diastereomers that can be separated. Subsequent removal of the chiral pyrrolidine auxiliary yields the enantiomerically pure chiral-at-metal catalyst. nih.gov
In another example, the rigidity of a 2-(2-pyrrolidinyl)pyrrolidine backbone, when part of a larger tetradentate ligand, provides complete control over the metal-centered configuration of an iron complex. acs.org Reaction of the (R,R)-ligand with an iron(II) salt affords a single stereoisomer of the chiral-at-iron complex, demonstrating the powerful directing effect of the chiral backbone. acs.org These configurationally stable complexes have been utilized in a broad range of asymmetric transformations, including Lewis acid catalysis and photoredox reactions. researchgate.net
Specific Reaction Classes Catalyzed by this compound Analogs
Enantioselective Epoxidation of Alkenes
The enantioselective epoxidation of alkenes is a fundamental transformation for producing chiral epoxides, which are versatile intermediates for synthesizing a wide array of complex molecules. While direct examples involving this compound analogs are not prominent in the reviewed literature, the principles of asymmetric epoxidation often rely on chiral ligands and catalysts where pyrrolidine-based structures are common.
One major strategy involves the use of chiral (salen)Mn(III) complexes, famously known as Jacobsen's catalyst. researchgate.net While the salen ligand itself is not a pyrrolidine, the development of other catalytic systems often draws from similar principles of creating a chiral environment around a metal oxidant. Peptide-based catalysts, for example, have been developed for the site- and enantioselective epoxidation of polyenes. nih.gov These catalysts can operate through a hydroxyl-directing mechanism, analogous to the Sharpless asymmetric epoxidation, achieving excellent selectivity. nih.gov
Another approach is the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones using sulfur ylides. mdpi.com Here, a heterobimetallic La-Li₃-BINOL complex has been used to catalyze the reaction, affording 2,2-disubstituted terminal epoxides in high enantioselectivity. mdpi.com The design of organocatalysts for epoxidation often incorporates chiral amines, including pyrrolidine derivatives, to activate the oxidant or direct the stereochemical outcome.
Table 2: Representative Catalytic Systems for Enantioselective Epoxidation This table is representative of the types of data found in the cited literature and is for illustrative purposes.
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Peptide-based catalyst | Geraniol | >95 | 87 | nih.gov |
| (salen)Mn(III) Complex | Styrene (B11656) | >99 | 66 | researchgate.net |
| La-Li₃-BINOL complex | Aryl Methyl Ketones | 88 - >99 | 91 - 97 | mdpi.com |
Asymmetric Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)
Asymmetric cycloaddition reactions are powerful tools for the stereocontrolled synthesis of cyclic compounds. The 1,3-dipolar cycloaddition of azomethine ylides with alkenes, for instance, provides a direct route to enantioenriched pyrrolidines, which are key structural motifs in many biologically active compounds. nih.gov
The catalysis of these reactions often involves a metal salt and a chiral ligand. A silver(I) or copper(I) catalyst in combination with a chiral ligand derived from (R,R)-bipyrrolidine has been shown to be effective in the 1,3-dipolar cycloaddition of azomethine ylides to various functionalized olefins. researchgate.netnih.gov For example, a catalytic system generated in situ from copper triflate and a chiral aziridine-phosphine ligand catalyzed the [3+2] cycloaddition between an imino ester and trans-β-nitrostyrene. nih.gov This reaction yielded substituted pyrrolidines with excellent enantioselectivity (up to 98% ee) for one of the diastereomeric products. nih.gov
Organocatalysis also offers a powerful metal-free approach. An asymmetric "clip-cycle" strategy has been developed for the synthesis of substituted pyrrolidines. whiterose.ac.uk This method involves an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid, forming various 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. whiterose.ac.uk The pyrrolidine scaffold is central to both the products of these reactions and, frequently, the design of the chiral ligands and organocatalysts that promote them. nih.govmdpi.com
Stereoselective Dimerization Reactions (e.g., styrene dimerization)
The application of chiral pyrrolidine derivatives as catalysts or ligands in asymmetric synthesis is a cornerstone of modern stereoselective chemistry. While the direct use of this compound in styrene dimerization is not extensively documented in peer-reviewed literature, research on structurally related proline-derived ligands provides significant insights into the potential of this class of compounds to influence the stereochemical outcome of such reactions.
Pioneering work in this area has demonstrated the efficacy of chiral, enantiomerically pure P-N ligands derived from L-proline in the palladium-catalyzed dimerization of styrene. mdpi.com These studies offer a valuable model for understanding how a chiral pyrrolidine framework can be leveraged to achieve high regio- and stereoselectivity.
In a notable study, two new chiral P-N ligands, (2R,5S)-2-phenyl-3-(2-pyridyl)-1,3-diaza-2-phosphanicyclo nih.govnih.govoctan-4-one and (2R,5S)-2-phenyl-3-(2-pyridyl)-1,3-diaza-2-phosphanicyclo nih.govnih.govoctane, were synthesized from L-proline. mdpi.com These ligands were then used to form cationic palladium complexes, which served as precatalysts for the dimerization of styrene.
The catalytic system demonstrated remarkable selectivity, yielding E-1,3-diphenyl-1-butene as the exclusive product of the reaction. mdpi.com This high level of regio- and stereospecificity underscores the directing influence of the chiral ligand. The catalytic activity was found to be dependent on the specific structure of the P-N ligand employed. For instance, complexes derived from the ligand containing a carbonyl group in the diazaphosphane ring exhibited higher activity. mdpi.com
The effect of various reaction parameters on the catalytic dimerization of styrene was investigated, revealing the influence of temperature and substrate-to-catalyst ratio on the conversion rates. While the catalyst showed some deactivation at higher temperatures, it was capable of achieving up to 49% conversion under optimized conditions. mdpi.com
The research highlights the potential of proline-based chiral ligands in controlling the stereochemical course of carbon-carbon bond-forming reactions like styrene dimerization. The principles established in these studies form a strong basis for the prospective design and application of other pyrrolidine derivatives, including this compound, in similar catalytic transformations.
| Precatalyst | Ligand | Max. Conversion (%) | Product | Selectivity |
| Cationic Pd Complex | (2R,5S)-2-phenyl-3-(2-pyridyl)-1,3-diaza-2-phosphanicyclo nih.govnih.govoctan-4-one | 49 | E-1,3-diphenyl-1-butene | Regio- and stereospecific |
| Cationic Pd Complex | (2R,5S)-2-phenyl-3-(2-pyridyl)-1,3-diaza-2-phosphanicyclo nih.govnih.govoctane | < 49 | E-1,3-diphenyl-1-butene | Regio- and stereospecific |
Mechanistic Investigations of Catalytic Reactions Involving 2r 2 3 Methylphenyl Pyrrolidine Derivatives
Elucidation of Reaction Pathways and Transition States
Catalysis by (2R)-2-(3-methylphenyl)pyrrolidine derivatives, such as the corresponding diarylprolinol silyl (B83357) ether, primarily operates through two main activation modes: enamine and iminium ion catalysis. nih.govnih.govorgsyn.org The specific pathway depends on the nature of the aldehyde substrate.
Enamine Catalysis (HOMO Activation): When saturated aldehydes react with the secondary amine of the catalyst, a nucleophilic enamine intermediate is formed. This mode raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, activating it for reaction with various electrophiles. orgsyn.orgnih.gov The catalytic cycle typically proceeds as follows:
Condensation of the catalyst with a saturated aldehyde to form a carbinolamine, followed by dehydration to yield the key enamine intermediate.
The enamine attacks an electrophile (e.g., a nitroalkene).
The resulting intermediate is hydrolyzed to release the α-functionalized aldehyde product and regenerate the catalyst.
Iminium Ion Catalysis (LUMO Activation): With α,β-unsaturated aldehydes, the catalyst forms a positively charged iminium ion. This activation mode lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it susceptible to attack by nucleophiles at the β-position. nih.govorgsyn.orgnih.gov The cycle involves:
Formation of an iminium ion from the catalyst and an α,β-unsaturated aldehyde.
Conjugate addition of a nucleophile to the β-position of the iminium ion, which generates an enamine.
Hydrolysis of the enamine to afford the β-functionalized aldehyde product and regenerate the catalyst.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the structures of transition states for these pathways. nih.gov These studies help to rationalize the observed stereoselectivities by comparing the energy barriers of different transition states leading to various stereoisomers. For instance, in Diels-Alder reactions catalyzed by diarylprolinol silyl ethers, DFT calculations can predict whether the reaction will favor an exo or endo transition state. acs.org
Role of Substrate-Catalyst Interactions in Stereoselectivity
The high degree of stereoselectivity achieved with this compound-derived catalysts is a direct result of precise substrate-catalyst interactions within the transition state. The primary mechanism for chiral induction is steric shielding. orgsyn.orgnih.gov
The bulky diaryl silyl ether moiety, which includes the 3-methylphenyl group, effectively blocks one of the enantiotopic faces of the enamine or iminium ion intermediate. acs.orgorgsyn.org Consequently, the incoming electrophile or nucleophile is forced to approach from the less sterically hindered face, dictating the absolute configuration of the newly formed stereocenter.
Beyond simple steric bulk, more subtle non-covalent interactions play a critical role in stabilizing the favored transition state. nih.gov These can include:
CH⋯O interactions: Hydrogen bonding between C-H bonds on the substrate or catalyst and oxygen atoms (e.g., from a nitro group on the electrophile or the ketoester of a nucleophile) can lock the substrate into a specific orientation. nih.gov
Cation–π interactions: In reactions involving aromatic substrates, the interaction between the positively charged iminium ion and the π-system of an aromatic ring can contribute to the stability of a particular transition state geometry. nih.gov
The interplay of these attractive and repulsive forces within the transition state assembly is what ultimately determines the stereochemical outcome of the reaction.
Kinetic Studies and Determination of Rate-Determining Steps
Computational studies on the Michael addition of propanal to β-nitrostyrene have suggested that the C-C bond-forming step is stereo-determining, but the subsequent protonation step is rate-determining. nih.gov This highlights a scenario where the step controlling stereoselectivity is different from the one controlling the reaction rate, challenging simpler models. This is sometimes referred to as a Curtin-Hammett scenario. nih.gov
Experimental observations have shown that reaction rates can be significantly influenced by additives. For example, the addition of a co-catalyst like benzoic acid has been shown to accelerate the Michael addition of aldehydes to nitroolefins, likely by facilitating the enamine formation and/or the final hydrolysis step. organic-chemistry.org
The concept of a single rate-determining step is sometimes replaced by the idea of a "rate-determining state" or "turnover-determining intermediate and transition state," which considers the entire energy profile of the catalytic cycle. researchgate.net
Table 1: Factors Influencing Reaction Rate in Diarylprolinol Silyl Ether Catalysis
| Factor | Observation | Potential Mechanistic Implication |
|---|---|---|
| Catalyst Structure | Electron-withdrawing groups on the aryl rings can increase the reactivity of iminium ions. | Lowers the LUMO of the iminium intermediate. orgsyn.org |
| Solvent | Highly polar solvents can accelerate catalyst degradation (desilylation). | Affects the stability of charged intermediates and transition states. researchgate.net |
| Additives (e.g., Acid) | Benzoic acid accelerates Michael additions. | Catalyzes the formation and hydrolysis of enamine/iminium intermediates. organic-chemistry.org |
| Water | Presence of water can lead to catalyst deprotection. | Can participate in hydrolysis steps or lead to side reactions. researchgate.net |
Analysis of Chiral Induction Mechanisms (e.g., based on absolute configuration of chiral centers)
The mechanism of chiral induction is fundamentally based on the transfer of stereochemical information from the catalyst to the substrate. The (2R) absolute configuration of the pyrrolidine (B122466) ring is the primary source of chirality in the catalyst. This chiral center, in conjunction with the bulky C2-substituent (the diaryl(silyloxy)methyl group), creates a rigid and well-defined three-dimensional environment.
The prevailing model for stereocontrol relies on the formation of a specific enamine or iminium ion geometry. For enamines formed from aldehydes, the E-enamine is generally favored to minimize steric clash between the aldehyde substituent and the pyrrolidine ring. The large diaryl(silyloxy)methyl group then shields the Re or Si face of this enamine, leading to a highly selective attack by the electrophile on the exposed face. The specific face shielded depends on the exact catalyst conformation. For the standard (2R)-diarylprolinol silyl ether catalysts, the bulky group typically shields the Re-face of the E-enamine, directing the electrophile to the Si-face and resulting in a specific product configuration.
Deuterium (B1214612) Labeling Experiments in Catalytic Cycle Analysis
Deuterium labeling is a powerful tool for probing reaction mechanisms, particularly for tracking bond-forming and bond-breaking events. researchgate.net By strategically replacing hydrogen with deuterium in a reactant, one can follow the path of the label through the catalytic cycle or measure kinetic isotope effects (KIEs).
In the context of aminocatalysis, deuterium labeling can be used to:
Verify proton transfer steps: Labeling an acidic proton (e.g., in a co-catalyst like benzoic acid) can confirm its role in the protonation of intermediates.
Investigate C-H activation: In reactions where a C-H bond is broken in the rate-determining step, replacing that hydrogen with deuterium will result in a primary KIE (a significant slowing of the reaction rate), confirming the C-H bond cleavage event.
Elucidate enamine/iminium ion formation: Placing a deuterium label at the α-position of an aldehyde can help determine the reversibility of the initial condensation and enamine formation steps. If the label is scrambled or lost in recovered starting material, it indicates that these initial steps are reversible.
While specific published deuterium labeling studies on this compound derivatives are not prominent, the methodology is a standard and applicable technique for interrogating the mechanisms of the reactions they catalyze. researchgate.net
Probing Intermediate Species (e.g., using Electrospray Ionization Tandem Mass Spectrometry)
The direct detection of transient intermediates provides compelling evidence for a proposed catalytic cycle. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS) is exceptionally well-suited for this purpose, as it can gently transfer charged intermediates from the solution phase to the gas phase for detection.
For reactions catalyzed by this compound derivatives, ESI-MS can be used to observe key species such as:
Iminium ions: As these intermediates are already charged, they are readily detectable by ESI-MS in positive ion mode.
Covalent adducts: The product of a nucleophilic attack on an iminium ion or an electrophilic attack on an enamine can be detected as a catalyst-substrate adduct.
Protonated enamines: While enamines are neutral, they can be detected as their protonated forms in the mass spectrometer.
In addition to ESI-MS, in situ Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study these catalytic systems. NMR studies have been particularly useful in identifying catalyst deactivation pathways, such as the cleavage of the silyl ether group to form the corresponding diarylprolinol, which can then form an unreactive oxazolidine (B1195125) with the aldehyde substrate. researchgate.netcolab.ws
Computational and Theoretical Studies of 2r 2 3 Methylphenyl Pyrrolidine and Its Catalytic Systems
Density Functional Theory (DFT) Calculations for Conformational Analysis
Density Functional Theory (DFT) has become a powerful tool for investigating the conformational preferences of molecules and their complexes. In the context of (2R)-2-(3-methylphenyl)pyrrolidine-based catalysts, DFT calculations are instrumental in elucidating the three-dimensional structures of catalyst-substrate complexes, which is fundamental to understanding the origin of stereoselectivity.
Prediction of Stereochemical Outcomes
The stereochemical outcome of a reaction catalyzed by a chiral catalyst is determined by the relative energies of the diastereomeric transition states. DFT calculations can be employed to model these transition states and predict the major enantiomer formed. For instance, in reactions involving prochiral substrates, the catalyst's chiral environment dictates the facial selectivity of the attack. rsc.org By calculating the energies of the transition states leading to the (R) and (S) products, the enantiomeric excess (ee) of a reaction can be predicted.
Computational models have been developed that are accurate enough to identify erroneous assignments in literature experiments, showcasing the predictive power of these methods. nih.gov These models often involve analyzing the steric interactions in the transition state to predict diastereoselectivity in reactions where chelation control is not a factor. rsc.org
Energetic Landscape of Reaction Pathways
Beyond predicting the final stereochemical outcome, DFT calculations can map the entire energetic landscape of a reaction pathway. This includes the identification of intermediates and transition states, providing a detailed mechanistic picture. By understanding the energetic profiles of different possible pathways, researchers can identify the lowest energy path and the rate-determining step. This knowledge is crucial for optimizing reaction conditions to favor a desired outcome. For example, DFT calculations can be used to study the free energy surfaces of catalytic reactions, which can then be used to generate turnover frequencies for catalyst optimization. escholarship.org The analysis of these surfaces often reveals multiple degrees of freedom for improving catalyst performance. escholarship.org
Molecular Mechanics and Semi-empirical Methods in Computational Predictions
While DFT provides high accuracy, its computational cost can be prohibitive for large systems or for high-throughput screening of catalysts. In such cases, molecular mechanics (MM) and semi-empirical methods offer a more computationally efficient alternative. nih.gov
Molecular mechanics relies on classical force fields to describe the potential energy of a system as a function of its atomic coordinates. These force fields are parameterized using experimental or high-level quantum mechanical data. Quantum-guided molecular mechanics (Q2MM) is a hybrid approach that uses quantum chemical data to derive transition state force fields, enabling the rapid screening of ligand/substrate combinations. nih.gov
Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and empirical parameters to simplify the calculations. wikipedia.orgnih.gov These methods are significantly faster than ab initio calculations and can be applied to very large molecular systems, allowing for extensive conformational sampling. nih.gov Methods like AM1 and PM3 have been developed to improve upon earlier semi-empirical models by better describing phenomena such as hydrogen bonding. nih.gov Hybrid quantum mechanical/molecular mechanical (QM/MM) methods combine the accuracy of QM for the reactive center with the efficiency of MM for the surrounding environment, providing a balanced approach for studying large catalytic systems. nih.gov
Theoretical Predictions of Electronic Properties and Their Catalytic Implications
The electronic properties of a catalyst are intrinsically linked to its reactivity. Theoretical methods can predict various electronic descriptors, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potentials. These descriptors provide insights into the catalyst's ability to donate or accept electrons and to interact with substrates.
For instance, the energy of the d-band center in metal catalysts can be modulated to design highly efficient catalysts for specific reactions, such as selective nitroarene hydrogenation. mdpi.com By understanding how the electronic properties of this compound and its metal complexes influence the catalytic cycle, researchers can rationally design ligands that fine-tune the electronic environment of the metal center, thereby enhancing catalytic activity and selectivity.
Computational Studies on Catalyst Design and Optimization
The ultimate goal of computational catalysis is the in silico design of novel, highly efficient catalysts. mdpi.com This involves a synergistic approach combining theoretical predictions with experimental validation. nih.gov Computational screening can rapidly evaluate a large number of potential catalyst candidates, identifying promising leads for experimental synthesis and testing. nih.gov
Descriptor-based approaches, often utilizing "volcano plots," have proven effective in catalyst design. nih.gov These plots relate catalytic activity to a simple descriptor, such as the binding energy of a key intermediate. By calculating this descriptor for a range of candidate catalysts, it is possible to identify those with optimal binding strength—not too strong and not too weak. This strategy has been successfully applied to the design of various catalysts, including those for ammonia (B1221849) electrooxidation and propane (B168953) dehydrogenation. nih.gov
Furthermore, computational methods can guide the structural optimization of existing catalysts. For example, studies on pyrrolidone-fused derivatives have shown that introducing specific substituents can enhance ligand-protein binding affinity, leading to more potent inhibitors. nih.gov This iterative process of computational design, synthesis, and testing accelerates the discovery of new and improved catalytic systems based on the this compound scaffold.
Structure Activity Relationships Sar in Catalysis for Pyrrolidine Derivatives
Influence of Substituents on Pyrrolidine (B122466) Nitrogen and Ring (e.g., aryl, alkyl groups)
The catalytic efficacy of pyrrolidine derivatives is profoundly influenced by the substituents attached to both the pyrrolidine nitrogen and the carbon atoms of the ring. These modifications can alter the catalyst's solubility, basicity, and conformational rigidity, all of which are critical to its function. mdpi.comnih.gov
Substituents on the pyrrolidine ring itself play a significant role. For instance, substituents at the C-4 position are known to affect the puckering of the five-membered ring, leading to distinct 'exo' and 'endo' envelope conformations. nih.gov This conformational control is a key advantage of the pyrrolidine scaffold, as it allows for the fine-tuning of the catalyst's three-dimensional structure. nih.gov Meanwhile, substituents at the C-2 position, adjacent to the nitrogen, can significantly alter the basicity of the nitrogen atom. nih.gov The basicity and nucleophilicity of the pyrrolidine nitrogen are fundamental to its catalytic mechanism, particularly in enamine and iminium ion catalysis. nih.gov
The nature of the group attached to the pyrrolidine nitrogen also has a substantial impact. In iridium-catalyzed cycloaddition reactions using N-substituted amides, increasing the steric bulk of the substituent on the amide nitrogen (for example, changing from a methyl to a benzyl (B1604629) group) was shown to improve diastereocontrol. acs.org This demonstrates that even substituents not directly on the catalytic ring can exert significant influence.
Furthermore, the introduction of specific functional groups onto the pyrrolidine scaffold can define its mode of action. Chiral pyrrolidines that feature a hydrogen-bonding donor group (e.g., in prolinamides or prolinols) in the C-2 side chain typically operate by covalently binding one substrate while coordinating a second substrate through hydrogen bonds. mdpi.com The table below summarizes the influence of substituent positioning on key properties of the pyrrolidine scaffold.
| Substituent Position | Influence on Catalyst Properties | Example Effect |
| C-2 Position | Affects the basicity of the pyrrolidine nitrogen. nih.gov | Charged substituents can have a strong effect on basicity. nih.gov |
| C-4 Position | Controls the puckering of the pyrrolidine ring (exo/endo conformations). nih.gov | Fluorine substitution can lock the ring in a specific conformation. nih.gov |
| Nitrogen Atom | Impacts stereocontrol and solubility. mdpi.comacs.org | Increasing steric bulk (e.g., from methyl to benzyl) can improve diastereoselectivity. acs.org |
| C-2 Side Chain | Determines the mode of substrate activation. mdpi.com | A hydrogen-bond donor group enables dual activation of substrates. mdpi.com |
For a compound like (2R)-2-(3-methylphenyl)pyrrolidine , the 3-methylphenyl group at the C-2 position serves as a bulky aryl substituent. This group is expected to influence the steric environment around the catalytic center and modulate the electronic properties of the pyrrolidine ring, which will be discussed in subsequent sections.
Electronic Effects of Aromatic Substituents on Catalytic Activity and Enantioselectivity (e.g., electron-donating vs. electron-withdrawing groups)
The electronic nature of substituents on the pyrrolidine catalyst, particularly on aromatic rings appended to the scaffold, is a critical determinant of both catalytic activity and enantioselectivity. These substituents can modulate the electron density of the catalyst and its intermediates, influencing the rates and pathways of chemical reactions. masterorganicchemistry.com Generally, electron-donating groups (EDGs) increase the nucleophilicity of the catalyst, while electron-withdrawing groups (EWGs) decrease it, which can have profound effects on the rate-determining step of a catalytic cycle. masterorganicchemistry.comyoutube.com
In the context of pyrrolidine catalysts, the electronic properties of aromatic substituents can be strategically tuned. For example, studies on pyrrolidine sulfonamides showed that fluorophenyl substituents (an EWG) at position 3 of the ring resulted in better in vitro potency compared to an unsubstituted phenyl ring. nih.gov Similarly, in iridium-catalyzed cycloadditions, aryl amides bearing both EDGs (methoxy, methyl) and EWGs (halides, nitro) on the aromatic ring were found to produce the corresponding pyrrolidines with good to excellent diastereoselectivity. acs.org
The position of the substituent on an aromatic ring is also vital. In the development of certain aminopyridinyl-based pyrrolidine organocatalysts, the location of the nitrogen atom within the aromatic ring was found to have a significant effect on enantioselectivity. mdpi.com This highlights the subtle interplay of electronic effects within the catalyst structure. In some catalytic systems, such as the oxidation of substituted anilines catalyzed by transition metal complexes, substrates with EWGs showed higher product yields, demonstrating the broader importance of electronic effects in catalytic transformations. mdpi.com
For This compound , the tolyl group contains a methyl substituent. The methyl group is a weak electron-donating group. Based on general principles, this EDG would slightly increase the electron density of the phenyl ring and, by extension, could influence the electronic environment of the pyrrolidine nitrogen. This can affect its interaction with substrates during catalysis. The table below illustrates the typical effects of electronic substituent types on catalytic performance.
| Substituent Type | General Electronic Effect | Impact on Aromatic Ring | Potential Effect on Catalysis | Example |
| Electron-Donating Group (EDG) | Donates electron density | Activates the ring towards electrophilic attack. masterorganicchemistry.com | Can increase catalyst nucleophilicity, potentially accelerating reactions. | Methyl (-CH₃), Methoxy (-OCH₃) |
| Electron-Withdrawing Group (EWG) | Withdraws electron density | Deactivates the ring towards electrophilic attack. masterorganicchemistry.com | Can increase the acidity of nearby protons (e.g., N-H), enhancing hydrogen bonding. mdpi.com | Nitro (-NO₂), Halides (-F, -Cl), Nitriles (-CN) |
Steric Effects of Substituents on Stereochemical Control and Selectivity
Steric hindrance, or the spatial arrangement and size of atoms and groups within a molecule, is a powerful tool for controlling the stereochemical outcome of a reaction. rijournals.com In pyrrolidine-based catalysis, the steric bulk of substituents is intentionally manipulated to create a well-defined chiral environment around the active site, thereby directing the approach of substrates and controlling the formation of one stereoisomer over another. nih.govresearchgate.net
The substituent at the C-2 position of the pyrrolidine ring is particularly influential. A bulky group at this position can effectively shield one face of the catalytically active species, such as an enamine intermediate, forcing the substrate to approach from the less hindered face. researchgate.net For example, in asymmetric Michael additions, pyrrolidine organocatalysts with sufficiently large α-substituents, such as a diarylmethoxymethyl group (diphenylprolinol methyl ether), lead to high enantioselectivity. researchgate.net Computational and experimental studies have shown that the enamines formed from these bulky catalysts exclusively adopt a specific conformation (s-trans) that minimizes steric clash, which in turn dictates the stereochemical outcome of the reaction. researchgate.net
The steric demand of substituents on the pyrrolidine nitrogen can also be critical. As noted previously, increasing the size of the N-substituent from methyl to benzyl in a cycloaddition reaction led to improved diastereocontrol, highlighting that steric influence can be transmitted from various parts of the catalyst molecule. acs.org In some cases, the steric demands of substituents can be so significant that they override the inherent electronic preferences of a reaction, leading to unusual or inverted selectivity. rsc.org
In the case of This compound , the 3-methylphenyl group at the C-2 position acts as a significant steric controller. This aryl group creates a chiral pocket that influences how substrates bind and react. The steric hindrance provided by the phenyl ring, augmented by the methyl group, is crucial for achieving high levels of stereochemical control and selectivity in catalyzed reactions. rijournals.comresearchgate.net
The following table summarizes the impact of steric bulk on catalyst performance based on substituent location.
| Substituent Location | Steric Effect | Impact on Selectivity | Example Substituent |
| α-Substituent (C-2) | Shields one face of the catalyst intermediate. researchgate.net | High enantioselectivity by directing substrate approach. researchgate.net | Diarylprolinol methyl ether |
| N-Substituent | Influences the overall steric environment of the catalyst. acs.org | Can improve diastereoselectivity. acs.org | Benzyl group |
| Remote Substituent | Can influence conformational preferences through space. researchgate.net | Can affect π-facial stereoselectivity in addition reactions. researchgate.net | 4-tert-butyl group on a cyclohexane (B81311) ring |
Rational Design Principles Based on SAR Studies for Enhanced Catalytic Performance
Rational catalyst design leverages the fundamental principles derived from Structure-Activity Relationship (SAR) studies to create new catalysts with superior performance. gardp.orgnih.gov By understanding how specific structural modifications—such as altering steric bulk or electronic properties—affect catalytic outcomes, chemists can move beyond trial-and-error discovery and towards the deliberate engineering of highly efficient and selective catalysts. mdpi.com
Based on the SAR for pyrrolidine derivatives, several key design principles emerge:
Control of Ring Conformation: The puckering of the pyrrolidine ring is critical for defining the catalyst's 3D structure. Introducing substituents at the C-4 position (e.g., fluorine) can lock the ring into a desired 'exo' or 'endo' conformation, which pre-organizes the catalytic site for optimal interaction with substrates. nih.gov
Tuning Steric Hindrance: The size of the substituent at the C-2 position is paramount for achieving high enantioselectivity. A bulky group, such as the diarylmethyl group found in Hayashi-Jørgensen catalysts or the 3-methylphenyl group in This compound , creates a sterically demanding environment that effectively blocks one reaction pathway, favoring the formation of a single enantiomer. researchgate.net
Modulation of Electronic Properties: The catalytic cycle can be accelerated or controlled by fine-tuning the electronic nature of the catalyst. Adding electron-withdrawing groups to the catalyst backbone can enhance the acidity of N-H or C-H bonds, promoting crucial hydrogen-bonding interactions or facilitating proton transfer steps. mdpi.com Conversely, electron-donating groups can increase the nucleophilicity of the key nitrogen atom. masterorganicchemistry.com
Incorporation of Secondary Interaction Sites: The most effective catalysts often engage in multiple interactions with the substrates. Designing pyrrolidine catalysts with additional functional groups in the side chain (e.g., amides, ureas, or thioureas) that can act as hydrogen-bond donors allows for the simultaneous activation and orientation of the reaction partners, leading to enhanced reactivity and selectivity. mdpi.com
These principles, summarized in the table below, form a powerful toolkit for the rational design of novel pyrrolidine-based catalysts. By systematically applying these strategies, researchers can optimize existing catalysts and develop new ones tailored for specific, challenging chemical transformations.
| Design Principle | Structural Modification | Desired Catalytic Outcome |
| Conformational Locking | Introduce substituents at C-4. nih.gov | Pre-organization of the catalyst for improved selectivity. |
| Steric Shielding | Install a bulky group at C-2. researchgate.net | High enantioselectivity and stereocontrol. |
| Electronic Tuning | Add EWGs or EDGs to the scaffold. masterorganicchemistry.com | Optimized reaction rates and enhanced intermediate stability. |
| Dual Activation | Incorporate H-bond donors in the side chain. mdpi.com | Increased reactivity and precise substrate orientation. |
Derivatization and Functionalization Strategies of 2r 2 3 Methylphenyl Pyrrolidine
Synthetic Modifications for Tuning Catalytic Properties
The catalytic activity and selectivity of organocatalysts derived from (2R)-2-(3-methylphenyl)pyrrolidine are profoundly influenced by the nature of the substituents on the pyrrolidine (B122466) ring, particularly at the nitrogen atom and the hydroxymethyl group at the C2 position. Synthetic modifications at these sites are a primary strategy for fine-tuning the catalyst's steric and electronic properties to suit specific asymmetric transformations.
A prominent class of catalysts derived from 2-arylpyrrolidines are diarylprolinol silyl (B83357) ethers. The synthetic route to these catalysts typically involves the reduction of the corresponding proline ester to the alcohol, followed by the addition of an aryl Grignard reagent to the resulting aldehyde, and subsequent protection of the newly formed hydroxyl group as a silyl ether. By systematically varying the aryl groups on the prolinol moiety and the silyl protecting group, researchers can create a library of catalysts with tailored properties.
For instance, the modification of the aryl group at the C2 position of the pyrrolidine ring directly impacts the steric environment around the catalytic site. While this article focuses on the 3-methylphenyl derivative, related studies on other 2-arylpyrrolidines have shown that bulkier aryl groups can enhance enantioselectivity in certain reactions by providing more effective facial shielding of the substrate.
Furthermore, the nitrogen atom of the pyrrolidine ring is a key handle for modification. N-alkylation or N-arylation can alter the catalyst's solubility, stability, and electronic character. The synthesis of N-aryl-substituted pyrrolidines can be achieved through methods like the reductive amination of diketones with anilines, a process that can be catalyzed by iridium complexes via transfer hydrogenation. nih.gov This approach allows for the introduction of a wide range of electronically and sterically diverse aryl groups on the pyrrolidine nitrogen, thereby influencing the catalyst's performance.
A significant advancement in tuning catalytic properties involves the creation of diarylprolinol ether derivatives. These are often synthesized from the corresponding diarylprolinol by etherification. The choice of the etherifying agent allows for the introduction of various alkyl or aryl groups, which can modulate the catalyst's steric bulk and electronic nature. These modifications have been shown to be crucial for achieving high levels of stereocontrol in a variety of organocatalytic reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions.
| Catalyst Type | Modification Site | Effect on Catalytic Properties |
| Diarylprolinol Silyl Ethers | Silyl Group | Modulates steric bulk and electronic nature of the hydroxyl protection. |
| Diarylprolinol Silyl Ethers | Aryl Groups on Prolinol | Influences the steric environment around the catalytic site. |
| N-Substituted Pyrrolidines | Pyrrolidine Nitrogen | Alters solubility, stability, and electronic character of the catalyst. |
Introduction of Specific Functionalities for Advanced Research Applications
Beyond catalysis, the functionalization of this compound is crucial for its application in advanced research areas such as chemical biology and materials science. The introduction of specific functionalities allows for the development of molecular probes, chiral ligands for metal-based catalysis, and building blocks for complex molecule synthesis.
One common strategy involves the derivatization of the hydroxyl group of the corresponding (2R)-2-(3-methylphenyl)pyrrolidin-2-yl)methanol. This hydroxyl group can be converted into a variety of other functional groups, such as esters, ethers, and amines, through standard organic transformations. For example, esterification can be used to attach fluorescent tags or biotin (B1667282) labels, enabling the resulting molecules to be used as probes for studying biological processes.
Furthermore, the pyrrolidine nitrogen can be functionalized with groups that can participate in specific binding interactions or subsequent chemical reactions. For instance, acylation of the nitrogen with a molecule containing a clickable handle, such as an azide (B81097) or an alkyne, facilitates its incorporation into larger systems via click chemistry.
The synthesis of derivatives for biological evaluation is another important application. The pyrrolidine scaffold is a common motif in many biologically active compounds. nih.gov By systematically modifying the this compound core, researchers can explore structure-activity relationships (SAR) and develop new therapeutic agents. For example, the introduction of different substituents on the phenyl ring or the pyrrolidine ring can significantly impact a molecule's binding affinity to a biological target.
| Functionalization Strategy | Introduced Functionality | Potential Application |
| Esterification of Hydroxyl Group | Fluorescent Tags, Biotin | Molecular Probes for Bio-imaging |
| Acylation of Pyrrolidine Nitrogen | Clickable Handles (Azide, Alkyne) | Bioconjugation, Materials Science |
| Substitution on Phenyl/Pyrrolidine Ring | Various Pharmacophores | Drug Discovery, SAR Studies |
Late-Stage Diversification Methodologies for Pyrrolidine Scaffolds
Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry and materials science for rapidly generating structural diversity from a common advanced intermediate. Applying LSF strategies to the this compound scaffold allows for the efficient creation of analog libraries for screening and optimization purposes.
A key LSF approach is C-H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. For the this compound scaffold, the phenyl ring presents multiple C-H bonds that are potential sites for modification. Palladium-catalyzed C-H arylation, for instance, can be used to introduce a second aryl group, creating biaryl structures that are prevalent in many pharmaceuticals. While challenging, achieving regioselective C-H functionalization is a major focus of current research.
The development of robust and predictable LSF methods is crucial for expanding the chemical space accessible from the this compound core. These methodologies not only accelerate the discovery of new catalysts and functional molecules but also provide a more atom- and step-economical approach to chemical synthesis.
Future Research Directions and Emerging Trends
Development of Novel Chiral Catalytic Systems Incorporating Pyrrolidine (B122466) Motifs
The pyrrolidine ring is a privileged motif in organocatalysis, and the development of new catalysts based on this structure is a vibrant area of research. bohrium.comresearchgate.net Scientists are continuously exploring the synthesis of novel chiral pyrrolidine catalysts and their applications in asymmetric reactions. researchgate.net One promising approach involves the incorporation of the (2R)-2-(3-methylphenyl)pyrrolidine framework into more complex molecular architectures to create bifunctional or multi-functional catalysts. These systems can feature hydrogen-bond donors, Lewis acidic sites, or other functional groups that can act in concert with the pyrrolidine's secondary amine to achieve higher levels of stereocontrol and reactivity.
Future work will likely focus on the design and synthesis of polymer-supported or immobilized this compound catalysts. researchgate.net Such heterogeneous catalysts offer significant advantages in terms of recyclability and ease of separation from the reaction mixture, contributing to more sustainable and cost-effective chemical processes. researchgate.net Research in this area will aim to optimize the linker and support material to ensure the catalyst's stability and activity are maintained over multiple reaction cycles. researchgate.net
Expanding the Scope of Asymmetric Reactions with Pyrrolidine Derivatives
While this compound and its derivatives have proven effective in a range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions, there is considerable potential to expand their application to new types of reactions. bohrium.comresearchgate.net Researchers are actively investigating the use of these catalysts in novel carbon-carbon and carbon-heteroatom bond-forming reactions. bohrium.com
An emerging trend is the application of pyrrolidine-based catalysts in photoredox catalysis. The combination of the chiral amine with a photosensitizer could enable the development of new enantioselective radical reactions, opening up previously inaccessible synthetic pathways. Furthermore, the exploration of these catalysts in domino or cascade reactions, where multiple bonds are formed in a single operation, is a key area for future development. rsc.org This approach offers increased efficiency and atom economy in the synthesis of complex chiral molecules.
The development of catalyst-controlled stereodivergent synthesis is another important frontier. researchgate.net This would allow for the selective formation of any desired stereoisomer of a product with multiple stereocenters, simply by tuning the catalyst or reaction conditions, using the same starting materials. researchgate.net
Advanced Computational Modeling for Mechanism Prediction and Catalyst Design
The use of computational tools is becoming increasingly integral to the field of asymmetric catalysis. nih.gov Density Functional Theory (DFT) calculations and other molecular modeling techniques can provide deep insights into the transition states and reaction mechanisms of pyrrolidine-catalyzed reactions. This understanding is crucial for the rational design of new and improved catalysts.
Future research will see a greater synergy between experimental work and computational modeling. nih.gov By accurately predicting the enantioselectivity of a given catalyst-substrate combination, computational models can guide synthetic efforts, reducing the amount of trial-and-error experimentation required. nih.gov This data-driven approach will accelerate the discovery of highly effective catalysts for specific applications. nih.gov Moreover, computational studies can help to elucidate the subtle non-covalent interactions that govern stereoselectivity, providing a more complete picture of how these catalysts function. nih.gov
Integration with Flow Chemistry and Sustainable Synthesis Practices for Pyrrolidine Production
The principles of green chemistry are increasingly influencing the design of synthetic processes. ucd.ie The integration of this compound-based catalysis with continuous flow technology is a promising avenue for developing more sustainable and scalable manufacturing processes. ucd.ie Flow reactors offer superior control over reaction parameters such as temperature and mixing, which can lead to higher yields and selectivities. ucd.ie
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2R)-2-(3-methylphenyl)pyrrolidine, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves asymmetric hydrogenation or chiral resolution techniques. For example, hydrogenation of substituted pyrrolidine precursors using catalysts like palladium or platinum under controlled pressure (e.g., 50 psi H₂) can yield the desired stereoisomer. Chiral auxiliaries or enzymatic resolution may improve enantiomeric excess (>95%). Post-synthesis, techniques like chiral HPLC or polarimetry validate stereochemical integrity .
Q. Which spectroscopic methods are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions and ring conformation. For instance, coupling constants in ¹H NMR distinguish axial/equatorial protons in the pyrrolidine ring. Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretch at ~1,200 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours. Samples are analyzed via HPLC to track degradation products. For example, acidic conditions may hydrolyze the pyrrolidine ring, while elevated temperatures accelerate racemization. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent polarity). Meta-analyses comparing IC₅₀ values across studies can identify outliers. Dose-response curves and orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) validate activity. Computational docking studies (using AutoDock Vina) reconcile structural interactions with observed bioactivity .
Q. How can enantiomeric excess (ee) be optimized during large-scale synthesis of this compound?
- Methodological Answer : Transition-metal catalysis with chiral ligands (e.g., BINAP-Ru complexes) enhances ee (>99%). Process parameters like solvent polarity (e.g., ethanol vs. THF) and reaction temperature (0–25°C) are optimized via Design of Experiments (DoE). Continuous flow reactors reduce racemization by minimizing residence time at high temperatures .
Q. What role does the 3-methylphenyl substituent play in modulating receptor selectivity?
- Methodological Answer : The substituent’s hydrophobicity and steric bulk influence binding to hydrophobic pockets in targets like G-protein-coupled receptors (GPCRs). Comparative studies with analogs (e.g., 3-fluorophenyl or 3-methoxyphenyl) reveal structure-activity relationships (SAR). Molecular dynamics simulations (AMBER) quantify ligand-receptor binding energies .
Q. How can computational methods predict the metabolic fate of this compound?
- Methodological Answer : Tools like Schrödinger’s ADMET Predictor or CypReact forecast phase I/II metabolism. For instance, CYP3A4-mediated oxidation at the pyrrolidine ring’s α-carbon is a likely pathway. In vitro microsomal assays (human liver microsomes + NADPH) validate predictions, with LC-MS/MS identifying metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
